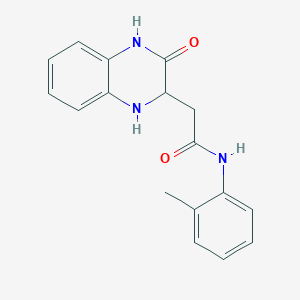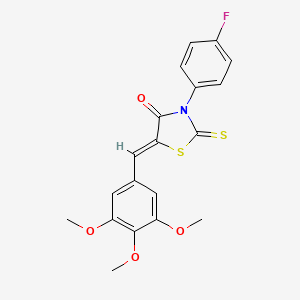
(Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has gained significant interest in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial/fungal growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one have been extensively studied. Some of the significant effects include:
1. Induction of apoptosis: Several studies have reported that this compound induces apoptosis (programmed cell death) in cancer cells.
2. Inhibition of inflammation: (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
3. Antibacterial and antifungal activity: This compound has been shown to exhibit potent antibacterial and antifungal activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one in lab experiments are as follows:
Advantages:
1. This compound exhibits potent biological activity against various targets, making it a promising candidate for drug discovery and development.
2. The synthesis of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is relatively simple and can be performed in a one-pot process.
3. This compound is stable and can be stored for an extended period, making it an ideal candidate for long-term experiments.
Limitations:
1. The exact mechanism of action of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is not fully understood, which limits its applications in some research areas.
2. The synthesis of this compound requires the use of toxic reagents and solvents, which can pose a risk to human health and the environment.
3. The cost of synthesizing (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is relatively high, which may limit its use in some research areas.
Direcciones Futuras
There are several future directions for the research and development of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one. Some of the potential areas of investigation include:
1. Optimization of the synthesis method to reduce the cost and environmental impact of producing this compound.
2. Investigation of the mechanism of action of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one to identify its molecular targets and signaling pathways.
3. Development of novel drug formulations and delivery systems for (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one to improve its pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders.
In conclusion, (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a promising compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound exhibits potent biological activity against various targets, making it a promising candidate for drug discovery and development. The future directions for the research and development of this compound are vast, and further investigation is necessary to fully understand its potential applications.
Métodos De Síntesis
The synthesis of (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves the reaction of 4-fluoroaniline, 3,4,5-trimethoxybenzaldehyde, and thiourea in the presence of a catalyst. The reaction proceeds in a one-pot process, and the final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
(Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been investigated include:
1. Anti-cancer activity: Several studies have reported that (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one exhibits potent anti-cancer activity against various cancer cell lines.
2. Anti-inflammatory activity: This compound has been shown to possess significant anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
3. Anti-bacterial and anti-fungal activity: (Z)-3-(4-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one has also been investigated for its anti-bacterial and anti-fungal properties.
Propiedades
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-6-4-12(20)5-7-13/h4-10H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYHZQGWRXLEL-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

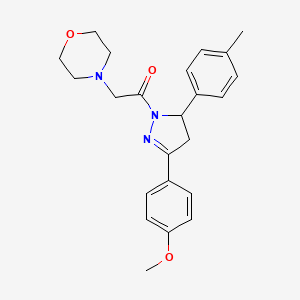
![7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2788369.png)
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2788373.png)

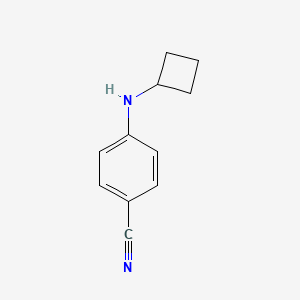
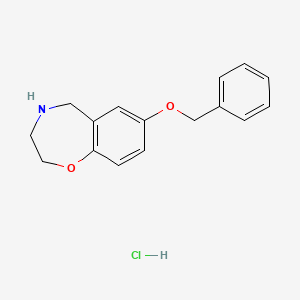
![5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2788379.png)

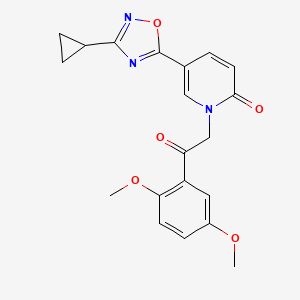
![5-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2788384.png)
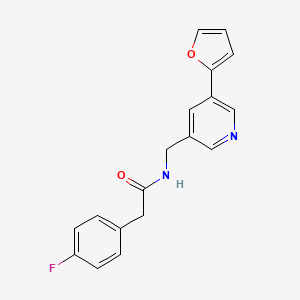
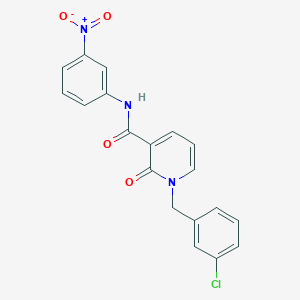
![Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788388.png)
